molecular formula C17H22N2O2 B14513884 N,N'-Bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine CAS No. 62895-91-4

N,N'-Bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine

Cat. No.: B14513884
CAS No.: 62895-91-4
M. Wt: 286.37 g/mol
InChI Key: YVLLJVRSQBQVSP-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxyphenyl groups and two dimethylamino groups attached to a central methanediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine typically involves the reaction of 4-methoxyaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanediamine structure. The general reaction scheme is as follows:

    Step 1: 4-Methoxyaniline is reacted with formaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.

    Step 2: The Schiff base intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s methoxy groups can also participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.

    N,N’-Bis(4-methoxyphenyl)urea: Contains urea functionality instead of methanediamine.

    N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylbenzene-1,4-diamine: Similar structure but with a benzene core.

Uniqueness

N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is unique due to its specific combination of methoxyphenyl and dimethylamino groups attached to a methanediamine core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

62895-91-4

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine

InChI

InChI=1S/C17H22N2O2/c1-18(14-5-9-16(20-3)10-6-14)13-19(2)15-7-11-17(21-4)12-8-15/h5-12H,13H2,1-4H3

InChI Key

YVLLJVRSQBQVSP-UHFFFAOYSA-N

Canonical SMILES

CN(CN(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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